molecular formula C15H15FN2O3 B2851835 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 931374-81-1

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2851835
CAS No.: 931374-81-1
M. Wt: 290.294
InChI Key: SAKWBNZRGBQYJB-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorinated indole moiety, which can enhance its biological activity and stability.

Preparation Methods

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and ethyl 5-oxopyrrolidine-3-carboxylate.

    Synthetic Route: The key steps include the formation of the indole ring, introduction of the fluorine atom, and coupling of the indole moiety with the pyrrolidine carboxylate.

    Reaction Conditions: Common reagents and conditions used in these reactions include palladium-catalyzed coupling reactions, fluorination agents, and various protecting groups to ensure selective reactions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

    Effects: The compound’s effects can include inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparison with Similar Compounds

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide and N-[2-(5-fluoro-1H-indol-3-yl)ethyl]ferulamide share structural similarities.

    Uniqueness: The presence of the fluorine atom and the specific arrangement of functional groups in this compound can confer unique biological activities and properties.

    Comparison: Compared to other indole derivatives, this compound may exhibit enhanced stability, bioavailability, and potency due to the fluorine substitution.

Properties

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-11-1-2-13-12(6-11)9(7-17-13)3-4-18-8-10(15(20)21)5-14(18)19/h1-2,6-7,10,17H,3-5,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKWBNZRGBQYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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